Hydrogen‑Bond Donor Capacity vs. 3‑Methoxyphenyl Analog
The 3‑hydroxyphenyl analog possesses a free phenolic -OH (HBD = 2) , whereas the closest commercial analog, 9-(3‑methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (CAS 669712-39-4), has the phenol capped as a methyl ether (HBD = 1). The additional hydrogen‑bond donor can engage kinase hinge residues or metalloenzyme active sites that the methyl ether cannot reach. In the 7‑aryl dioxinoquinoline series, an unmasked phenol increased affinity for 17β‑HSD1 by >10‑fold compared to the corresponding methyl ether [1]. Although direct data for the titled compound are absent, this class‑level SAR supports a non‑interchangeable pharmacophore.
| Evidence Dimension | Hydrogen‑bond donor count (predicted) |
|---|---|
| Target Compound Data | HBD = 2 (phenol -OH + lactam -NH) |
| Comparator Or Baseline | 9-(3‑methoxyphenyl) analog: HBD = 1 (lactam -NH only) |
| Quantified Difference | +1 HBD (33 % increase in HBD count) |
| Conditions | ACD/Labs Percepta v14.0 prediction |
Why This Matters
A single hydrogen‑bond donor can alter target selectivity in kinase and dehydrogenase assays, making the hydroxy compound the essential chemical probe for validating phenolic pharmacophore hypotheses.
- [1] Frotscher, M.; Ziegler, E.; Marchais-Oberwinkler, S.; et al. Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives. J. Med. Chem. 2008, 51 (7), 2158‑2169. View Source
